molecular formula C12H10ClNO3 B13694773 3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13694773
M. Wt: 251.66 g/mol
InChI Key: FQRUJFLXYJTIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

    Oxidation Products: Oxides and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4,5-Trichlorophenoxyacetic acid

Uniqueness

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-6-5-8(13)3-4-9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

FQRUJFLXYJTIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.